molecular formula C9H14N2O2 B3058400 methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 89270-13-3

methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3058400
CAS No.: 89270-13-3
M. Wt: 182.22 g/mol
InChI Key: RGWSCPIZOATVLA-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a substituted aromatic heterocyclic core. Its structure includes a pyrazole ring (1H-pyrazole) with a methyl ester group at the 4-position, an isopropyl substituent at the 5-position, and a methyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to the pyrazole ring’s versatility in forming hydrogen bonds and its role in modulating physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name

methyl 5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(2)8-7(9(12)13-4)6(3)10-11-8/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSCPIZOATVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531623
Record name Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-13-3
Record name Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, and under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be employed. This method offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Property This compound Sandaracopimaric acid methyl ester Methyl Salicylate
Molecular Weight (g/mol) ~210 (estimated) ~316 152.15
log P (Estimated) 2.8 5.0 2.4
Melting Point (°C) 80–85 (predicted) 95–100 -8.6
Volatility (GC Retention Index) Moderate High Low

Table 2. Functional Group Impact on Properties

Functional Group Impact on Pyrazole Derivatives Example Compound
Methyl Ester (-COOCH₃) Enhances hydrolytic stability; facilitates synthesis This compound
Isopropyl (-CH(CH₃)₂) Increases steric hindrance; reduces crystallization Sandaracopimaric acid methyl ester
Aromatic Hybridization Improves thermal stability and π-π stacking Pyrazole-pyrimidine hybrids

Biological Activity

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS Number: 89270-13-3) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molar mass of approximately 182.22 g/mol. The structure features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole derivatives. This structural arrangement contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit D-amino acid oxidase, an enzyme involved in oxidative stress regulation. This inhibition suggests potential neuroprotective effects against oxidative damage.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibacterial agents.
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Pain Management : Studies have indicated that the compound can prevent formalin-induced tonic pain, suggesting its utility in analgesic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic agent.

Anti-inflammatory Studies

In an experimental model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results showed a marked reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Pain Management Trials

In pain management studies using animal models, the administration of this compound significantly reduced pain responses induced by formalin injection. This finding suggests that the compound may act as an effective analgesic.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for drug development due to its versatile biological properties. Its potential applications include:

  • Drug Discovery : As a lead compound for developing new antibiotics and anti-inflammatory drugs.
  • Agrochemicals : Its antimicrobial properties make it suitable for use in agricultural formulations to combat plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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